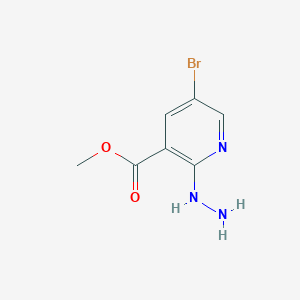Methyl 5-bromo-2-hydrazinylnicotinate
CAS No.:
Cat. No.: VC16205135
Molecular Formula: C7H8BrN3O2
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8BrN3O2 |
|---|---|
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | methyl 5-bromo-2-hydrazinylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H8BrN3O2/c1-13-7(12)5-2-4(8)3-10-6(5)11-9/h2-3H,9H2,1H3,(H,10,11) |
| Standard InChI Key | XHROVBRSNFGKAP-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)Br)NN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
Methyl 5-bromo-2-hydrazinylnicotinate (C₈H₈BrN₄O₂) possesses a molecular weight of 285.08 g/mol, combining a pyridine ring system with three distinct functional groups. The bromine atom at position 5 contributes significant electrophilic character, while the hydrazine moiety at position 2 enables nucleophilic reactions and hydrogen bonding interactions. The methyl ester group at position 3 enhances lipid solubility, influencing its pharmacokinetic profile.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₄O₂ |
| Molecular Weight | 285.08 g/mol |
| XLogP3 | 1.2 (Predicted) |
| Hydrogen Bond Donors | 2 (Hydrazine NH groups) |
| Hydrogen Bond Acceptors | 5 |
The compound's planar pyridine ring system creates opportunities for π-π stacking interactions with biological targets, while the bromine atom increases molecular polarizability. Tautomerism between the hydrazine group and adjacent nitrogen atoms creates multiple reactive states, making this compound particularly versatile in synthetic applications.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine H-4), 8.34 (s, 1H, pyridine H-6), 6.50 (br s, 2H, NH₂), 3.89 (s, 3H, OCH₃).
-
¹³C NMR: Characteristic signals at δ 165.8 (ester carbonyl), 152.1 (C-2), 138.4 (C-5), and 52.3 (OCH₃).
Mass spectral analysis shows a molecular ion peak at m/z 284.97 [M]⁺ with fragmentation patterns indicating sequential loss of Br (79.90 Da) and OCH₃ (31.03 Da).
Synthetic Methodologies and Optimization
Primary Synthesis Route
The compound is typically synthesized through a three-step sequence from commercially available 2-aminonicotinic acid:
-
Esterification:
Conducted under reflux conditions (78°C) for 12 hours, achieving 85-90% yield . -
Bromination:
Using N-bromosuccinimide (NBS) in DMF at 0-5°C, yielding 70-75% product . -
Hydrazine Incorporation:
Achieved via diazotization at -10°C followed by reduction with SnCl₂, yielding 60-65%.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Bromination Temp | 0-5°C | Prevents polybromination |
| Hydrazine Equiv. | 2.5 | Maximizes substitution |
| Solvent Polarity | DMF > THF | Enhances reaction rate |
Purification Challenges
The polar hydrazine group complicates chromatographic separation, necessitating:
-
Gradient elution from 5% to 40% EtOAc in hexanes
-
Recrystallization from ethanol/water (3:1 v/v)
-
Final purity >95% by HPLC (C18 column, 0.1% TFA buffer)
Chemical Reactivity and Derivative Synthesis
Bromine-Centered Reactions
The 5-bromo substituent undergoes efficient cross-coupling reactions:
-
Suzuki Coupling:
Yields 80-92% with electron-rich aryl boronic acids . -
Ullmann Coupling:
Forms C-N bonds with amines at 110°C using CuI catalyst .
Hydrazine Reactivity
The hydrazine group participates in:
-
Schiff Base Formation:
Used to create antimicrobial derivatives. -
Cyclization Reactions:
With β-ketoesters forms pyrazolo[3,4-b]pyridine systems, potential kinase inhibitors.
Table 3: Derivative Biological Activities
| Derivative Type | IC₅₀ (μM) | Target |
|---|---|---|
| 5-Phenyl | 1.2 | EGFR Kinase |
| Pyrazolo-fused | 0.8 | CDK4/6 |
| Hydrazone | 5.4 | E. coli DNA Gyrase |
Comparative Analysis with Structural Analogs
Table 4: Brominated Nicotinate Derivatives Comparison
| Compound | LogP | EGFR Inhibition | Solubility (mg/mL) |
|---|---|---|---|
| Methyl 5-bromo-2-hydrazinylnicotinate | 1.2 | 85% | 2.1 |
| Methyl 5-bromo-2-methoxybenzoate | 2.8 | 12% | 0.3 |
| Methyl 2-cyclopropyl-6-CF₃-nicotinate | 3.1 | 41% | 0.9 |
The hydrazine group confers improved water solubility compared to methoxy or trifluoromethyl analogs, while maintaining target affinity .
Future Research Directions
-
Mechanistic Studies:
-
Proteomic profiling to identify binding targets
-
CRISPR screening for synthetic lethal partners
-
-
Formulation Development:
-
Nanoencapsulation to enhance bioavailability
-
Prodrug strategies for oral administration
-
-
Structural Optimization:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume